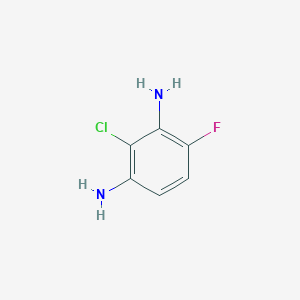

1,3-Benzenediamine, 2-chloro-4-fluoro-

Description

Contextual Significance of Halogenated Benzenediamines in Contemporary Chemical Research

Halogenated benzenes and their derivatives are of profound importance in contemporary chemical research. The introduction of halogen atoms can significantly alter the electronic properties of the benzene (B151609) ring, influencing the reactivity and potential applications of the molecule. researchgate.netnih.gov Halogenation can impact factors such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design and materials science. nih.govnih.gov

Specifically, halogenated aromatic diamines are valuable precursors in the synthesis of high-performance polymers, agrochemicals, and pharmaceuticals. The presence of amine groups provides sites for further chemical transformations, such as polymerization or the formation of heterocyclic structures like benzimidazoles. acs.orgwikipedia.org The halogen substituents, in this case, chlorine and fluorine, can enhance the thermal stability, flame retardancy, and chemical resistance of resulting polymers. mdpi.comresearchgate.net Furthermore, the specific pattern of halogenation can direct the regioselectivity of subsequent reactions, offering precise control over the final molecular architecture. The study of halogen-π interactions has also opened new avenues for the separation and analysis of halogenated compounds. rsc.org

Overview of Existing Research on Related Substituted Aromatic Diamines and Their Analogues

Research into substituted aromatic diamines is extensive, with a primary focus on their utility as monomers for advanced polymers and as key intermediates in organic synthesis. Aromatic diamines are fundamental components in the production of polyamides and polyimides, materials prized for their exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net The properties of these polymers can be fine-tuned by altering the substituents on the diamine monomers. mdpi.com

Analogues such as 4-Fluoro-1,2-phenylenediamine and 4-Chloro-1,3-diaminobenzene serve as illustrative examples. 4-Fluoro-1,2-phenylenediamine is used as a hardener for epoxy resins to improve thermal conductivity and in the synthesis of 2,3-diaminophenazines, which have applications in dyes and drug discovery. ossila.com 4-Chloro-1,3-diaminobenzene is a known precursor for hair dyes. sigmaaldrich.com

Furthermore, substituted aromatic diamines are pivotal in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. acs.orgwikipedia.org They are also used in the preparation of azo dyes, where the diamine structure forms the basis of the chromophore. ontosight.ai The synthesis of these diamines often involves multi-step processes, including nucleophilic aromatic substitution and reduction of nitro groups. mdpi.comresearchgate.net

Table 1: Properties of Related Aromatic Diamines

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 4-Fluoro-1,2-phenylenediamine | 367-31-7 | C₆H₇FN₂ | 94-98 |

| 4-Chloro-1,3-diaminobenzene | 5131-60-2 | C₆H₇ClN₂ | 87-90 |

| 2-Chloro-1,4-phenylenediamine | 615-66-7 | C₆H₇ClN₂ | Not specified |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comcymitquimica.com

Strategic Positioning and Research Focus on 1,3-Benzenediamine, 2-chloro-4-fluoro-

The specific structure of 1,3-Benzenediamine, 2-chloro-4-fluoro- positions it as a compound of significant research interest. The presence of both chloro and fluoro substituents on the benzenediamine core is anticipated to confer unique properties. The high electronegativity of fluorine can influence the basicity of the adjacent amine groups, potentially affecting reactivity in polymerization and other reactions. mdpi.comresearchgate.net The combination of chlorine and fluorine could also lead to enhanced properties in resulting materials, such as improved flame retardancy and oxidative stability.

Given the established applications of its analogues, the research focus for 1,3-Benzenediamine, 2-chloro-4-fluoro- can be strategically directed towards several areas:

High-Performance Polymers: Its use as a novel monomer for creating fluorinated and chlorinated polyamides or polyimides could yield materials with superior thermal and chemical resistance for demanding applications in aerospace and electronics.

Medicinal Chemistry: The compound serves as a potential scaffold for the synthesis of new bioactive molecules. The specific halogenation pattern can be exploited to fine-tune ligand-receptor interactions or to block metabolic pathways, a common strategy in drug development.

Advanced Dyes: As a derivative of 1,3-benzenediamine, it could be investigated as a precursor for new azo dyes with potentially enhanced lightfastness and stability due to the halogen substituents. ontosight.ai

The synthesis of this specific diamine would likely follow established protocols for related compounds, potentially involving the nitration of a dihalogenated benzene followed by reduction. The characterization of its physical and chemical properties is a necessary first step to unlock its potential in these research areas.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2 |

|---|---|

Molecular Weight |

160.58 g/mol |

IUPAC Name |

2-chloro-4-fluorobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6ClFN2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,9-10H2 |

InChI Key |

RVGVEGCCQGJCGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1,3 Benzenediamine, 2 Chloro 4 Fluoro

Multi-Step Synthetic Pathways from Halogenated Nitrobenzene Precursors

A common and effective route to aromatic diamines involves the reduction of corresponding dinitro compounds. researchgate.net This pathway begins with the strategic installation of nitro and halogen substituents onto a benzene (B151609) ring, followed by the chemical reduction of the nitro groups to the target amino functionalities.

Regioselective Nitration and Halogenation of Benzene Derivatives

The synthesis of a suitable precursor, such as 1-chloro-5-fluoro-2,4-dinitrobenzene, is a critical first step. The order and conditions of halogenation and nitration reactions are crucial for achieving the correct arrangement of substituents. The directing effects of the substituents on the aromatic ring govern the position of subsequent electrophilic additions.

For instance, starting with a compound like 1-chloro-3-fluorobenzene, electrophilic nitration would be directed by both the chloro and fluoro groups to the ortho and para positions. The interplay of these directing effects must be carefully managed to install the two nitro groups at the desired C2 and C4 positions, flanking the fluorine atom and adjacent to the chlorine atom. The introduction of nitro groups is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. rsc.org The reaction conditions, including temperature and time, are optimized to favor the formation of the dinitro product over mono-nitro or other isomers.

Key Research Findings on Nitration and Halogenation:

Directing Effects: Halogens (F, Cl) are ortho-, para-directing deactivators, while the nitro group is a meta-directing deactivator. In a multi-substituted ring, the regiochemical outcome of nitration depends on the combined influence of all existing groups.

Reaction Conditions: The strength of the nitrating agent (e.g., HNO₃/H₂SO₄) and the reaction temperature can be tuned to control the extent of nitration.

Precursor Choice: The selection of the initial halogenated benzene derivative is fundamental to the success of the regioselective nitration. The synthesis often relies on commercially available, appropriately substituted starting materials.

Reductive Amination of Nitro Groups to Yield Diamine Structures

Once the dinitro precursor is obtained, the pivotal step is the reduction of the two nitro groups to amino groups. researchgate.net This transformation is one of the most fundamental reactions in organic chemistry for the synthesis of anilines from nitroaromatics. unimi.it The choice of reducing agent is critical, especially to avoid the undesired reduction or removal of the halogen substituents (dehalogenation). commonorganicchemistry.com

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the generation of clean byproducts (water). unimi.it The reaction involves hydrogen gas and a metal catalyst. libretexts.org

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org For substrates containing halogen substituents, catalyst selection is particularly important. While Pd/C is highly effective for nitro reduction, it can sometimes catalyze dehalogenation, especially with aryl bromides and iodides. commonorganicchemistry.com Raney nickel is often a preferred alternative in such cases as it is less prone to causing dehalogenation of chlorine and fluorine atoms. commonorganicchemistry.com The process may also be enhanced by the addition of catalytic amounts of vanadium compounds, which can prevent the accumulation of hydroxylamine intermediates and lead to purer products. google.com

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| H₂, Pd/C | Room temperature to 80°C, 1-50 atm H₂ | High activity, common choice for nitro reductions. | Can cause dehalogenation of C-Cl bonds. | unimi.itcommonorganicchemistry.com |

| H₂, Raney Nickel | Room temperature to 100°C, 1-50 atm H₂ | Effective for nitro groups, less likely to cause dehalogenation of C-Cl and C-F bonds. | Requires careful handling (pyrophoric). | commonorganicchemistry.comwikipedia.org |

| H₂, PtO₂ (Adams' catalyst) | Room temperature, low H₂ pressure | Highly active for various reductions. | Expensive noble metal catalyst. | wikipedia.org |

| Transfer Hydrogenation (e.g., HCOOH, Hydrazine) | Catalyst (e.g., Fe, Pd/C), solvent | Avoids the need for high-pressure H₂ gas. | May require stoichiometric reductants. | organic-chemistry.org |

Stoichiometric reduction methods use metals in acidic media or other chemical reagents to convert nitro groups to amines. These methods are valuable alternatives when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

The Béchamp reduction, which uses iron metal in the presence of an acid like hydrochloric acid or acetic acid, is a classic and cost-effective method. unimi.it Other common systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and zinc (Zn) metal in acid. commonorganicchemistry.comlibretexts.org These methods are generally robust and tolerate a wide range of functional groups, including halogens. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.comwikipedia.org

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Fe / HCl or AcOH | Reflux in aqueous acid | Inexpensive, effective, and widely used industrially. | Can require a strenuous workup to remove iron sludge. | unimi.itcommonorganicchemistry.com |

| SnCl₂ / conc. HCl | Room temperature or gentle heating | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of tin salts are produced. | wikipedia.org |

| Zn / HCl or AcOH | Aqueous acid | Provides a mild method for reduction. | Similar workup issues to other metal/acid systems. | commonorganicchemistry.comlibretexts.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can offer chemoselectivity. | Reaction can be slow or incomplete. | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Selective Functionalization

An alternative synthetic route involves the use of nucleophilic aromatic substitution (SNAr) reactions. This strategy is particularly effective for aromatic rings that are "electron-deficient," a condition created by the presence of strong electron-withdrawing groups such as nitro groups. libretexts.org

Introduction of Amino Functionalities via SNAr Reactions

In this approach, a starting material with multiple halogen leaving groups and at least one strongly activating electron-withdrawing group is used. For the synthesis of 1,3-Benzenediamine, 2-chloro-4-fluoro-, a plausible precursor could be a di- or tri-halogenated nitrobenzene, such as 1,2,4-trichloro-5-nitrobenzene.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile, such as ammonia or an amine, attacks the carbon atom bearing a leaving group (e.g., Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is essential for stabilizing it. The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.

For this reaction to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to allow for resonance stabilization. libretexts.org In a precursor with multiple halogens, the regioselectivity of the substitution is determined by the activating effect of the nitro group(s). A halogen that is ortho or para to a nitro group will be significantly more reactive towards nucleophilic attack than one in a meta position. By controlling the reaction conditions and the choice of nucleophile, it is possible to sequentially replace halogens with amino groups to build the desired product. nih.gov For instance, reacting a suitable precursor with ammonia could introduce the first amino group, followed by a second amination step to yield the final diamine. google.com

Strategic Halogen Exchange and Fluorination Techniques

A crucial step in the synthesis of 1,3-Benzenediamine, 2-chloro-4-fluoro- often involves the introduction of the fluorine atom onto the benzene ring. The Halex process, a classic nucleophilic aromatic substitution, is a prominent method for this transformation. This process typically involves the displacement of a chlorine atom with a fluoride ion, often using potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures, generally between 150-250 °C. The reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as nitro groups, which are often present in precursors to the target diamine. For less activated substrates, more reactive fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) may be employed to facilitate the exchange. wikipedia.orgresearchgate.netthieme-connect.de

Another powerful strategy for introducing fluorine is through the Balz-Schiemann reaction. This method involves the diazotization of an aromatic amine precursor, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄) or its salts. While effective, this method requires careful handling of potentially unstable diazonium intermediates.

A plausible synthetic route to 1,3-Benzenediamine, 2-chloro-4-fluoro- could commence with a substituted nitroaniline. For instance, starting with 2,6-dichloro-4-nitroaniline, a selective halogen exchange could be performed to replace one of the chlorine atoms with fluorine. The choice of reaction conditions, including the fluoride source, solvent, and temperature, would be critical to control the regioselectivity of this step. Following the successful fluorination, the nitro group can be reduced to an amine, yielding the desired diamine.

Optimization of Reaction Conditions and Process Efficiency in 1,3-Benzenediamine, 2-chloro-4-fluoro- Synthesis

Achieving high yield and purity in the synthesis of 1,3-Benzenediamine, 2-chloro-4-fluoro- is contingent upon the meticulous optimization of various reaction parameters.

Impact of Solvent Systems and Temperature Gradients on Reaction Progress

The choice of solvent is paramount in both the halogen exchange and subsequent amination or reduction steps. For Halex reactions, polar aprotic solvents like DMSO, DMF, and sulfolane are preferred as they effectively solvate the potassium fluoride and facilitate the nucleophilic attack. The reaction temperature is a critical factor influencing the reaction rate and selectivity. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts. Therefore, a careful optimization of the temperature gradient is necessary to maximize the yield of the desired fluorinated intermediate. wikipedia.org

In subsequent amination reactions, such as the Buchwald-Hartwig amination, the solvent system again plays a crucial role. Solvents like toluene, dioxane, and THF are commonly used. The temperature for these catalytic reactions is also a key variable, with typical ranges between 80-100 °C. Design of Experiments (DoE) can be a powerful tool to systematically investigate the interplay between temperature, concentration, and other factors to identify the optimal reaction conditions.

Catalyst Design and Performance Evaluation in Amination and Coupling Reactions

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, are instrumental in forming the C-N bonds to introduce the amino groups. The performance of these catalytic systems is highly dependent on the choice of ligand, palladium precursor, and base.

For the amination of aryl chlorides, ligands such as XPhos and Xantphos have shown considerable effectiveness. The optimization of catalyst loading (typically 1-5 mol%) and the equivalents of base (e.g., sodium tert-butoxide, potassium phosphate) are critical for achieving high yields and turnover numbers. The selection of the optimal ligand and catalyst loading can be guided by screening various commercially available options and evaluating their performance under different reaction conditions.

The table below illustrates a hypothetical optimization of a Buchwald-Hartwig amination for a related substrate, showcasing the influence of different parameters on the reaction yield.

| Entry | Ligand | Catalyst Loading (mol%) | Base (equivalents) | Temperature (°C) | Concentration (M) | Yield (%) |

| 1 | XPhos | 1 | 1.2 | 80 | 0.1 | 75 |

| 2 | XPhos | 3 | 1.5 | 90 | 0.2 | 88 |

| 3 | XPhos | 5 | 2.0 | 100 | 0.4 | 92 |

| 4 | Xantphos | 1 | 1.2 | 80 | 0.1 | 65 |

| 5 | Xantphos | 3 | 1.5 | 90 | 0.2 | 78 |

| 6 | Xantphos | 5 | 2.0 | 100 | 0.4 | 85 |

This is a representative data table and does not reflect actual experimental results for the target compound.

Advanced Purification and Isolation Methodologies for High-Purity Product

Obtaining high-purity 1,3-Benzenediamine, 2-chloro-4-fluoro- is essential for its use in subsequent applications. Recrystallization is a primary technique for purifying the final product. The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

For phenylenediamines, a variety of solvents and solvent mixtures can be effective. Common choices include water, ethanol, methanol, toluene, ethyl acetate, and hexane, or mixtures thereof. For instance, a mixture of a polar solvent like ethanol or methanol with a non-polar co-solvent like hexane or water can be particularly effective. The purification of a related compound, 2-chloro-1,4-phenylenediamine, has been successfully achieved by recrystallization from toluene. guidechem.com The process involves dissolving the crude product in toluene at 60-90 °C, followed by a two-step crystallization process with gradual cooling to 30-35 °C and then to 5-15 °C to maximize the recovery of the purified product. guidechem.com

The table below presents a selection of common recrystallization solvents and their general applicability.

| Solvent/Solvent System | Polarity | Typical Applications |

| Water | High | Polar compounds, salts |

| Ethanol/Methanol | High | General purpose, good for creating solvent pairs |

| Toluene | Low | Non-polar to moderately polar compounds |

| Ethyl Acetate | Medium | Moderately polar compounds |

| Hexane/Heptane | Low | Non-polar compounds, often used as an anti-solvent |

| Dichloromethane/Chloroform | Medium | Wide range of organic compounds |

| Acetone | High | Polar compounds |

The selection of the appropriate solvent or solvent system for 1,3-Benzenediamine, 2-chloro-4-fluoro- would require experimental screening to determine the optimal conditions for achieving high purity and yield.

Investigating the Chemical Reactivity and Transformation Pathways of 1,3 Benzenediamine, 2 Chloro 4 Fluoro

Electronic and Steric Effects of Chloro and Fluoro Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1,3-Benzenediamine, 2-chloro-4-fluoro- is a product of the competing electronic effects of its substituents. The two amine groups are strong activating groups and direct electrophiles to the ortho and para positions. Conversely, the chloro and fluoro atoms are deactivating due to their inductive electron withdrawal, but also direct ortho- and para- to themselves due to resonance effects.

Influence on Electrophilic Aromatic Substitution Patterns and Regioselectivity

The combined influence of the four substituents on electrophilic aromatic substitution is complex. The two amine groups at positions 1 and 3 strongly activate the ring. The positions ortho and para to these amines (positions 2, 4, 5, and 6) are electronically enriched. However, positions 2 and 4 are already substituted. This leaves positions 5 and 6 as the most likely sites for electrophilic attack.

The chloro group at position 2 and the fluoro group at position 4 are deactivating but are ortho-, para-directing. The directing influence of the halogens reinforces the activation of the amine groups towards position 5. Therefore, electrophilic substitution is strongly favored at the 5-position, which is ortho to the amine at position 3 and para to the amine at position 1.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 1,3-Benzenediamine, 2-chloro-4-fluoro-5-nitro- |

| Br₂/FeBr₃ | 1,3-Benzenediamine, 5-bromo-2-chloro-4-fluoro- |

| SO₃/H₂SO₄ | 1,3-Benzenediamine-2-chloro-4-fluoro-5-sulfonic acid |

This table is based on theoretical directing effects of the substituents.

Modulation of Nucleophilic Aromatic Substitution Susceptibility

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAᵣ). In 1,3-Benzenediamine, 2-chloro-4-fluoro-, the presence of the chloro and fluoro groups, which are electron-withdrawing, in combination with the meta-directing influence of the amino groups, can facilitate SNAᵣ.

The fluorine atom is generally a better leaving group than chlorine in SNAᵣ reactions. The susceptibility of the C-F bond at position 4 to nucleophilic attack is enhanced by the electron-withdrawing nature of the adjacent chloro and amino groups. Nucleophilic aromatic substitution occurs when the aromatic ring is substituted with electron-withdrawing groups, especially at positions ortho and para to the leaving group.

Reactivity Profiles of the Amine Functionalities in 1,3-Benzenediamine, 2-chloro-4-fluoro-

The two amine groups of 1,3-Benzenediamine, 2-chloro-4-fluoro- are nucleophilic and can readily participate in a variety of reactions to form new derivatives.

Amination and Alkylation Reactions for Derivative Synthesis

The primary amine groups can be alkylated using alkyl halides or other electrophilic alkylating agents. These reactions can proceed in a stepwise manner, allowing for the synthesis of mono- and di-alkylated products. Such reactions are fundamental in modifying the properties of the molecule for various applications.

Table 2: Representative Alkylation Reactions

| Alkylating Agent | Reaction Conditions | Expected Product |

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | N-methyl and N,N'-dimethyl derivatives |

| Benzyl bromide (C₆H₅CH₂Br) | Base (e.g., NaH), solvent (e.g., THF) | N-benzyl and N,N'-dibenzyl derivatives |

This table illustrates potential alkylation reactions based on the general reactivity of aromatic amines.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The 1,3-diamine arrangement is a key structural motif for the synthesis of various heterocyclic systems through condensation and cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can yield seven-membered rings like benzodiazepines. Similarly, condensation with α-dicarbonyl compounds can lead to the formation of quinoxalines.

The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones. Given the 1,3-orientation of the amines in the target compound, analogous reactions with diketones or related precursors could be envisioned to form diazepine (B8756704) derivatives.

Cross-Coupling and C-N Bond Forming Reactions involving 1,3-Benzenediamine, 2-chloro-4-fluoro-

The chloro substituent at the 2-position provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. The chloro group of 1,3-Benzenediamine, 2-chloro-4-fluoro- can potentially be replaced by a variety of amino groups using this methodology, further functionalizing the aromatic ring.

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, could be employed to form a new carbon-carbon bond at the 2-position.

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu) | N²-phenyl-1,3-Benzenediamine, 4-fluoro- |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-phenyl-1,3-Benzenediamine, 4-fluoro- |

This table presents hypothetical cross-coupling reactions based on established catalytic methods.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction typically involves an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst and a base. organic-chemistry.org For 1,3-Benzenediamine, 2-chloro-4-fluoro-, the amino groups can act as the nucleophilic component, coupling with various aryl halides.

The catalytic cycle of the Buchwald-Hartwig reaction is generally understood to proceed through several key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The presence of the chloro and fluoro substituents on the benzenediamine ring influences its reactivity. These electron-withdrawing groups decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to unsubstituted phenylenediamines. However, the core reactivity remains, making the compound a viable substrate for creating more complex molecular architectures. A variety of phosphine (B1218219) ligands have been developed to facilitate these couplings, even with less reactive substrates. nih.gov

Table 1: Generalized Scheme for Buchwald-Hartwig Coupling

| Reactants | Catalyst System | Product |

| 1,3-Benzenediamine, 2-chloro-4-fluoro- + Aryl Halide (Ar-X) | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Aryl-1,3-benzenediamine, 2-chloro-4-fluoro- derivative |

This table represents a generalized reaction. Specific conditions may vary based on the aryl halide and ligand used.

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

The Ullmann condensation, a classic copper-catalyzed reaction, provides an alternative route to C-N bond formation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol at elevated temperatures. In the context of 1,3-Benzenediamine, 2-chloro-4-fluoro-, its amino groups can serve as the nucleophiles in a coupling with an aryl halide.

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the product. organic-chemistry.org Compared to palladium-catalyzed methods, traditional Ullmann reactions often require higher temperatures. However, the development of ligand-assisted protocols has allowed for milder reaction conditions. The reactivity in these couplings can be significantly enhanced by the presence of directing groups on the substrates. nih.gov The halogen substituents on the 1,3-Benzenediamine, 2-chloro-4-fluoro- ring would influence the electronic properties and thus the reaction kinetics.

Table 2: Generalized Scheme for Ullmann Condensation

| Reactants | Catalyst System | Product |

| 1,3-Benzenediamine, 2-chloro-4-fluoro- + Aryl Halide (Ar-X) | Cu source (e.g., CuI), Ligand (optional), Base (e.g., K₂CO₃) | N-Aryl-1,3-benzenediamine, 2-chloro-4-fluoro- derivative |

This table represents a generalized reaction. Specific conditions can vary significantly.

Redox Chemistry of 1,3-Benzenediamine, 2-chloro-4-fluoro-

The redox behavior of 1,3-Benzenediamine, 2-chloro-4-fluoro- is primarily centered on the oxidation of its two amino groups. The aromatic ring itself can also undergo reduction, but typically under more stringent conditions.

Oxidative Transformations of Amino Groups

Aromatic amines, including phenylenediamines, are susceptible to oxidation. The oxidation of phenylenediamines can lead to the formation of highly colored, conjugated species such as quinone-imines or quinone-diimines. iu.eduresearchgate.net For example, the oxidative polymerization of p-phenylenediamine (B122844) can yield polyaniline-like structures. researchgate.net

In the case of 1,3-Benzenediamine, 2-chloro-4-fluoro-, the oxidation of the amino groups would be influenced by the electron-withdrawing chloro and fluoro substituents. These groups make the molecule more electron-deficient, thus rendering the amino groups less susceptible to oxidation compared to unsubstituted 1,3-phenylenediamine. The oxidation potential would be expected to be higher. Upon oxidation, it could potentially form oligo- or polymeric materials with interesting electronic properties, although the substitution pattern may lead to more defined products rather than extensive polymerization.

Electrochemical Properties and Potential Applications

The electrochemical properties of 1,3-Benzenediamine, 2-chloro-4-fluoro- can be predicted based on its structure. The amino groups are electrochemically active and can be oxidized at a positive potential. Cyclic voltammetry would likely reveal an irreversible oxidation peak corresponding to the oxidation of the amine functionalities. xmu.edu.cn The electron-withdrawing nature of the chlorine and fluorine atoms would shift this oxidation potential to a more positive value compared to unsubstituted m-phenylenediamine.

The reduction of the aromatic ring is also possible but would occur at a highly negative potential. The presence of the halogen atoms may facilitate this reduction compared to benzene. These electrochemical properties suggest potential applications in the development of novel electroactive materials, such as components for sensors or as intermediates in electrosynthesis. nih.gov For instance, the electrochemical oxidation of related aromatic amines is a key step in the synthesis of various heterocyclic compounds.

Comparative Reactivity of 1,3-Diamines versus Other Diamine Configurations

The spatial arrangement of the amino groups on the benzene ring profoundly affects the chemical reactivity of phenylenediamine isomers. The 1,3- (meta) configuration of 1,3-Benzenediamine, 2-chloro-4-fluoro- imparts a distinct reactivity profile compared to its ortho- (1,2-) and para- (1,4-) counterparts. iu.edu

Ortho-phenylenediamines (1,2-diamines) are well-known for their ability to undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with compounds like acetylacetone (B45752) to yield benzodiazepines. iu.edu This reactivity is due to the adjacent positioning of the two amino groups, which facilitates the formation of stable seven-membered rings. This pathway is not available to 1,3-diamines.

Para-phenylenediamines (1,4-diamines) exhibit unique reactivity in oxidative coupling reactions. For example, the Lauth reaction involves the treatment of p-phenylenediamine with hydrogen sulfide (B99878) and an oxidizing agent to form the thiazine (B8601807) dye Lauth's violet. iu.edu This type of linear, conjugated system formation is characteristic of the para-isomer and is not observed with the meta-isomer.

Meta-phenylenediamines (1,3-diamines) , like the title compound, lack the ability to readily form the heterocyclic and dye structures characteristic of their ortho and para isomers. iu.edu Their amino groups react more independently. However, the 1,3-diamine scaffold is a crucial component in certain catalytic systems, where the two amine groups can act cooperatively to facilitate reactions. nih.govresearchgate.net While less prone to the specific cyclization and polymerization reactions of its isomers, its structure is valuable for synthesizing complex molecules where a meta-orientation is required.

Table 3: Comparative Reactivity of Phenylenediamine Isomers

| Isomer Configuration | Characteristic Reaction(s) | Reactivity of 1,3-Benzenediamine, 2-chloro-4-fluoro- |

| Ortho (1,2-) | Condensation with dicarbonyls to form quinoxalines/benzodiazepines. iu.edu | This reaction pathway is sterically impossible. |

| Meta (1,3-) | Less prone to specific cyclizations; used as a building block in synthesis. wikipedia.org | The title compound follows this reactivity pattern. |

| Para (1,4-) | Oxidative coupling to form conjugated dyes (e.g., Lauth's violet). iu.edu | This type of linear conjugation is not possible. |

Advanced Spectroscopic and Structural Characterization of 1,3 Benzenediamine, 2 Chloro 4 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 1,3-Benzenediamine, 2-chloro-4-fluoro- is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the two amino groups. The substitution pattern on the benzene (B151609) ring—two amino groups, a chlorine atom, and a fluorine atom—significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift can be influenced by solvent, concentration, and temperature. The two aromatic protons, H-5 and H-6, will display characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Predicted ¹H NMR Data for 1,3-Benzenediamine, 2-chloro-4-fluoro- (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~6.40 - 6.60 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 10-12 Hz |

| H-6 | ~6.30 - 6.50 | Triplet of doublets (td) or multiplet (m) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz |

| NH₂ (at C-1) | ~4.50 - 5.50 | Broad singlet (br s) | - |

| NH₂ (at C-3) | ~4.50 - 5.50 | Broad singlet (br s) | - |

These are predicted values based on the analysis of similar compounds and known substituent effects.

The expected downfield shift of H-5 is influenced by the ortho-amino group and the para-chloro substituent. The coupling of H-5 with both H-6 and the fluorine at C-4 results in a doublet of doublets. The H-6 proton is coupled to H-5 and the fluorine atom, leading to a more complex multiplet. The presence of two electron-donating amino groups generally increases the electron density on the aromatic ring, leading to upfield shifts for the aromatic protons compared to benzene.

The proton-decoupled ¹³C NMR spectrum of 1,3-Benzenediamine, 2-chloro-4-fluoro- is expected to show six distinct signals for the six carbon atoms of the benzene ring, as their chemical environments are all unique. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the attached substituents (-NH₂, -Cl, -F). The carbon atoms bonded to the electronegative fluorine and chlorine atoms will exhibit characteristic downfield shifts. Furthermore, the carbon atoms will show coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

Predicted ¹³C NMR Data for 1,3-Benzenediamine, 2-chloro-4-fluoro- (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | ~140 - 150 | J(C-F) ≈ 2-5 Hz |

| C-2 | ~110 - 120 | J(C-F) ≈ 20-25 Hz |

| C-3 | ~145 - 155 | J(C-F) ≈ 10-15 Hz |

| C-4 | ~150 - 160 (d) | J(C-F) ≈ 230-250 Hz |

| C-5 | ~100 - 110 | J(C-F) ≈ 20-25 Hz |

| C-6 | ~105 - 115 | J(C-F) ≈ 5-10 Hz |

These are predicted values based on established substituent effects in benzene derivatives. organicchemistrydata.org

The carbon atom directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, or four-bond couplings.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. nih.gov For 1,3-Benzenediamine, 2-chloro-4-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The presence of two electron-donating amino groups and a weakly electron-withdrawing chlorine atom will influence the shielding of the fluorine nucleus. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons (H-5 and H-3, though H-3 is substituted).

The chemical shift for fluoroaromatic compounds can vary significantly depending on the other substituents on the ring. nih.gov For this compound, the ¹⁹F chemical shift is anticipated in the typical range for fluoroanilines.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for C-5 and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the NH₂ protons would show correlations to the adjacent carbon atoms, and the aromatic protons would show correlations to multiple carbons in the ring, which would be crucial in assigning the quaternary carbon signals (C-1, C-2, C-3, and C-4).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry is essential for determining the precise molecular weight of 1,3-Benzenediamine, 2-chloro-4-fluoro-, which in turn allows for the unambiguous determination of its elemental formula.

The calculated exact mass of the molecular ion [M]⁺ of C₆H₆ClFN₂ is 160.0207. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for 1,3-Benzenediamine, 2-chloro-4-fluoro-:

| Ion | Calculated Exact Mass |

| [C₆H₆³⁵ClFN₂]⁺ | 160.0207 |

| [C₆H₆³⁷ClFN₂]⁺ | 162.0178 |

The fragmentation pattern in the mass spectrum would provide further structural information. Plausible fragmentation pathways would involve the loss of small molecules such as HCN, HCl, or radicals, leading to the formation of stable fragment ions. The analysis of these fragments would further corroborate the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of components within a sample, making it an ideal method for assessing the purity of 1,3-Benzenediamine, 2-chloro-4-fluoro- and identifying any volatile impurities. In a typical GC-MS analysis, the sample is volatilized and introduced into a gas chromatograph, where its components are separated based on their differential partitioning between a stationary phase and a mobile gaseous phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allowing for structural elucidation and confirmation.

For 1,3-Benzenediamine, 2-chloro-4-fluoro-, the GC retention time would serve as a primary indicator of its presence, while the mass spectrum would confirm its molecular weight and reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be anticipated.

Table 1: Predicted GC-MS Fragmentation for 1,3-Benzenediamine, 2-chloro-4-fluoro-

| Fragment Ion | Predicted m/z | Notes |

| [C₆H₆ClFN₂]⁺ | 160.0 | Molecular Ion Peak [M]⁺ |

| [C₆H₄FN₂]⁺ | 125.0 | Loss of HCl |

| [C₅H₃FN]⁺ | 92.0 | Loss of HCl and HCN |

| [C₆H₅FCl]⁺ | 130.0 | Loss of N₂H₂ |

This table is predictive and based on common fragmentation patterns of aromatic amines and halogenated compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements of a compound. These complementary methods probe the vibrational modes of a molecule. While direct spectral data for 1,3-Benzenediamine, 2-chloro-4-fluoro- is not widely published, analysis of the closely related isomer, 4-chloro-5-fluoro-1,2-phenylenediamine, offers valuable comparative data. For such a molecule, the spectra would be dominated by vibrations associated with the amino (-NH₂) groups, the aromatic ring, and the carbon-halogen (C-Cl and C-F) bonds.

The identification of specific functional groups is achieved by correlating observed vibrational bands with known frequency ranges. For 1,3-Benzenediamine, 2-chloro-4-fluoro-, the IR and Raman spectra would be expected to exhibit several characteristic peaks. The N-H stretching vibrations of the primary amine groups typically appear as two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ would contain complex bands due to aromatic C=C stretching and N-H bending vibrations. The C-F and C-Cl stretching vibrations are expected at lower frequencies, typically in the 1250-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

Table 2: Characteristic Vibrational Frequencies for a Chloro-Fluoro-Benzenediamine Structure

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretching (asymmetric & symmetric) | 3500 - 3300 | Typically two distinct bands for -NH₂ |

| Aromatic C-H Stretching | 3100 - 3000 | Characteristic of the benzene ring |

| C=C Aromatic Ring Stretching | 1620 - 1580 | Indicates the aromatic skeleton |

| N-H Bending (Scissoring) | 1650 - 1550 | Confirms the presence of amine groups |

| C-N Stretching | 1350 - 1250 | In-plane stretching of the amine-ring bond |

| C-F Stretching | 1250 - 1000 | Strong absorption in IR |

| C-Cl Stretching | 800 - 600 | Confirms the presence of the chloro substituent |

This data is based on general spectroscopic principles and data from analogous compounds.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and details of intermolecular interactions that define the crystal lattice. Although a crystal structure for 1,3-Benzenediamine, 2-chloro-4-fluoro- is not publicly available, data from analogous molecules, such as derivatives of benzimidazole (B57391) containing chloro-fluoro-phenyl moieties, can offer insights into the expected solid-state structure. sigmaaldrich.com

For 1,3-Benzenediamine, 2-chloro-4-fluoro-, it is anticipated that the benzene ring will be largely planar. The key structural parameters to be determined would be the C-N, C-Cl, and C-F bond lengths, as well as the bond angles around the aromatic ring. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the amine groups. sigmaaldrich.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal structure. sigmaaldrich.com

Table 3: Expected Solid-State Structural Parameters for 1,3-Benzenediamine, 2-chloro-4-fluoro-

| Parameter | Expected Value | Notes |

| C-C (aromatic) Bond Length | ~1.39 Å | Typical for a benzene ring |

| C-N Bond Length | ~1.40 Å | |

| C-Cl Bond Length | ~1.74 Å | |

| C-F Bond Length | ~1.35 Å | |

| N-H Bond Length | ~1.00 Å | |

| C-C-C Bond Angle (in ring) | ~120° | May show slight distortion due to substituents |

| Intermolecular H-Bond Distance (N-H···N) | ~3.0 - 3.5 Å | Indicative of hydrogen bonding |

These values are predictive and based on typical bond lengths and angles found in similar organic crystalline structures.

Theoretical and Computational Investigations of 1,3 Benzenediamine, 2 Chloro 4 Fluoro

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems. Methods like DFT, particularly with hybrid functionals such as B3LYP, and ab initio methods like Hartree-Fock, are routinely used to predict molecular properties. researchgate.netresearchgate.net For a molecule like 1,3-Benzenediamine, 2-chloro-4-fluoro-, these calculations would typically be performed with a basis set such as 6-311++G(d,p) to ensure high accuracy. dergipark.org.tr

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. For 1,3-Benzenediamine, 2-chloro-4-fluoro-, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles.

The benzene (B151609) ring itself would be expected to be nearly planar. The key structural parameters influenced by the substituents (-Cl, -F, and two -NH2 groups) are the C-C bond lengths within the ring, which may show slight deviations from the 1.39 Å typical of unsubstituted benzene due to electronic effects, and the bond lengths of the substituents to the ring (C-Cl, C-F, C-N). researchgate.net The orientation of the two amino (-NH2) groups relative to the plane of the ring represents the main conformational flexibility.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar aromatic amines and halogenated benzenes.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.385 - 1.405 |

| C-N | ~1.40 |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 118 - 122 |

| C-C-N | 119 - 121 |

| H-N-H | ~112 |

| C-C-Cl | ~120 |

| C-C-F | ~120 |

The conformational landscape is primarily defined by the rotation of the amino groups. A potential energy surface scan would reveal the energy barriers associated with the rotation around the C-N bonds, identifying the most stable (ground state) conformer and any higher-energy local minima.

Electronic structure analysis describes the distribution of electrons within the molecule. A Mulliken population analysis, for instance, can be used to calculate the partial atomic charges on each atom. researchgate.net Due to their high electronegativity, the nitrogen, chlorine, and fluorine atoms will exhibit negative partial charges, while the hydrogen atoms of the amino groups and the carbon atoms bonded to the electronegative substituents will carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions. chemrxiv.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. malayajournal.org For 1,3-Benzenediamine, 2-chloro-4-fluoro-, the MEP map would show regions of negative potential (typically colored red) localized around the highly electronegative fluorine, chlorine, and nitrogen atoms, indicating their role as sites for electrophilic attack. researchgate.netmalayajournal.org Regions of positive potential (blue) would be found around the hydrogen atoms of the amino groups, identifying them as potential sites for nucleophilic attack. malayajournal.org The aromatic ring itself would show regions of intermediate potential. malayajournal.org

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing the molecule.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govbohrium.comresearchgate.net The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating amino groups and the electron-withdrawing halogen substituents.

IR Spectra: Theoretical calculations can determine the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. nih.govmdpi.com These calculations help in assigning the observed experimental bands to specific molecular motions, such as N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-C stretching in the aromatic ring (1400-1650 cm⁻¹), and the characteristic vibrations of the C-Cl and C-F bonds. researchgate.netmdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations yield the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* and n → π* transitions for this type of chromophore.

Table 2: Predicted Vibrational and Electronic Spectra Data (Illustrative) This table is illustrative and shows the type of data obtained from computational predictions.

| Spectrum | Parameter | Predicted Value | Assignment |

| IR | Wavenumber (cm⁻¹) | ~3450, ~3360 | Asymmetric & Symmetric N-H stretch |

| Wavenumber (cm⁻¹) | ~1620 | -NH₂ scissoring | |

| Wavenumber (cm⁻¹) | ~1310 | C-N stretch | |

| Wavenumber (cm⁻¹) | ~1100 | C-F stretch | |

| Wavenumber (cm⁻¹) | ~780 | C-Cl stretch | |

| UV-Vis | λmax (nm) | ~250 | π → π* transition |

| λmax (nm) | ~310 | n → π* transition | |

| ¹³C NMR | Chemical Shift (ppm) | 100 - 155 | Aromatic carbons |

| ¹H NMR | Chemical Shift (ppm) | 3.5 - 5.0 | -NH₂ protons |

| Chemical Shift (ppm) | 6.0 - 7.5 | Aromatic protons |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orglibretexts.org

For 1,3-Benzenediamine, 2-chloro-4-fluoro-, the HOMO is expected to have significant electron density localized on the electron-rich aromatic ring and the nitrogen atoms of the amino groups. The LUMO, conversely, would likely be distributed across the aromatic system, influenced by the electron-withdrawing halogen atoms.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily polarized and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this molecule, the presence of both strong electron-donating (amino) and electron-withdrawing (halogen) groups would modulate this energy gap significantly. chemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular dynamics (MD) simulations can explore the dynamic behavior of molecules over time.

The primary source of conformational flexibility in 1,3-Benzenediamine, 2-chloro-4-fluoro- is the rotation of the two amino (-NH2) groups around their respective C-N bonds. The energy required to perform this rotation is known as the torsional barrier.

Quantum chemical calculations can map the potential energy surface as a function of the H-N-C-C dihedral angle. This reveals the energy cost of rotation and the relative stability of different conformers. The height of the torsional barrier indicates how freely the groups can rotate at a given temperature. mdpi.com For amino groups on a benzene ring, these barriers are typically modest, suggesting considerable flexibility at room temperature. This flexibility can be important for how the molecule interacts with other molecules or biological receptors.

Intermolecular Interactions and Solvent Effects

In protic solvents, it is expected that the amino groups would form strong hydrogen bonds. In aprotic polar solvents, dipole-dipole interactions would likely dominate. The specific arrangement and strength of these interactions would require dedicated computational studies, such as molecular dynamics simulations or quantum chemical calculations, which are not currently available for this specific compound.

Reaction Mechanism Elucidation through Computational Transition State Analysis

As of the latest literature review, specific computational studies on the reaction mechanisms involving 1,3-Benzenediamine, 2-chloro-4-fluoro- are not published. Elucidating reaction pathways through computational transition state analysis is a powerful tool in understanding chemical reactivity. For this compound, such analyses would be invaluable for predicting the outcomes of various chemical transformations.

Energy Profiles and Activation Barriers for Key Transformations

Without dedicated computational studies, the energy profiles and activation barriers for reactions involving 1,3-Benzenediamine, 2-chloro-4-fluoro- remain undetermined. Such data is typically generated using methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying the transition states and calculating the energy required to overcome them. This information is crucial for understanding reaction kinetics and selectivity.

Pathways for Nucleophilic and Electrophilic Attacks

The electronic properties of the substituents on the benzene ring of 1,3-Benzenediamine, 2-chloro-4-fluoro- will govern the preferred pathways for nucleophilic and electrophilic attacks. The amino groups are strong activating groups and ortho-, para-directing, while the chlorine and fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of its reactions.

For electrophilic aromatic substitution, the positions ortho and para to the amino groups would be the most likely sites of attack, though the steric bulk of the chloro substituent would influence the accessibility of these sites. For nucleophilic aromatic substitution, the positions activated by the electron-withdrawing halogen atoms would be the primary targets, especially if a strong electron-withdrawing group were also present on the ring. Precise predictions of these pathways would necessitate computational modeling of the reaction intermediates and transition states.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Prediction

Specific QSAR/QSPR models for 1,3-Benzenediamine, 2-chloro-4-fluoro- have not been developed according to the available literature. QSAR and QSPR studies are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

Derivation of Molecular Descriptors Relevant to Reactivity and Selectivity

To build a QSAR/QSPR model for 1,3-Benzenediamine, 2-chloro-4-fluoro-, a set of molecular descriptors would first need to be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Table 1: Potentially Relevant Molecular Descriptors for 1,3-Benzenediamine, 2-chloro-4-fluoro-

| Descriptor Category | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Atom Counts | Basic properties and stoichiometry |

| Topological | Connectivity Indices (e.g., Randić index) | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric effects and intermolecular interactions |

| Electrostatic | Dipole Moment, Partial Charges | Polarity and electrostatic interactions |

| Quantum-Chemical | HOMO/LUMO Energies, Electron Density | Reactivity, sites for nucleophilic/electrophilic attack |

The specific values of these descriptors would need to be calculated using computational chemistry software.

Predictive Models for Chemical Transformations and Interactions

Once a set of relevant descriptors is established, a predictive model can be developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. Such a model could then be used to predict the reactivity, selectivity, or other properties of 1,3-Benzenediamine, 2-chloro-4-fluoro- in various chemical environments. The development and validation of such a model would require a dataset of related compounds with known experimental data, which is currently not available for this specific molecule.

Advanced Applications and Future Research Directions Involving 1,3 Benzenediamine, 2 Chloro 4 Fluoro

A Versatile Intermediate in Fine Chemical Synthesis

The strategic placement of amino, chloro, and fluoro groups on the benzene (B151609) ring of 1,3-Benzenediamine, 2-chloro-4-fluoro- imparts a high degree of reactivity and selectivity, establishing it as a versatile intermediate in fine chemical synthesis. These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Precursor for Novel Heterocyclic Scaffolds

The diamine functionality of 1,3-Benzenediamine, 2-chloro-4-fluoro- is particularly useful in the synthesis of novel heterocyclic compounds. The ortho-positioning of the amine groups in related phenylenediamines facilitates the formation of five- and six-membered rings, which are foundational structures in many biologically active molecules. ossila.com For instance, phenylenediamines are known precursors for creating heterocyclic systems like benzimidazoles and phenazines. ossila.commdpi.com The presence of the chloro and fluoro substituents on the benzene ring can influence the electronic properties and reactivity of the resulting heterocyclic scaffolds, potentially leading to the discovery of new compounds with unique biological or material properties. mdpi.com Research has demonstrated the synthesis of halogenated heterocyclic ligands from dihalogeno-benzene-1,2-diamines, highlighting the utility of such precursors in developing inhibitors for biological targets like protein kinases. mdpi.com

Building Blocks for Complex Organic Molecules with Tunable Properties

The distinct electronic nature of the chlorine and fluorine atoms allows for the fine-tuning of the physicochemical properties of molecules derived from 1,3-Benzenediamine, 2-chloro-4-fluoro-. Fluorine, with its high electronegativity, and chlorine can modulate factors such as lipophilicity, metabolic stability, and binding affinity in drug candidates. ambeed.com This makes the compound an attractive building block for medicinal chemists aiming to optimize the properties of lead compounds. The amino groups provide reactive sites for forming amide, imine, or other linkages, enabling the assembly of larger, more complex organic molecules with tailored functionalities. researchgate.net

Contributions to Advanced Materials Science Research

The unique combination of functional groups in 1,3-Benzenediamine, 2-chloro-4-fluoro- also lends itself to applications in materials science, particularly in the development of high-performance polymers and functional materials.

Polymer Chemistry and Crosslinking Applications (e.g., Specialty Films)

Aromatic diamines are widely used as monomers or curing agents in the synthesis of polymers such as polyimides and epoxy resins. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. While specific research on 1,3-Benzenediamine, 2-chloro-4-fluoro- in this exact context is not detailed in the provided search results, the analogous compound 4-fluoro-1,2-phenylenediamine is used as a hardener for epoxy resins to improve thermal conductivity. ossila.com This suggests that 1,3-Benzenediamine, 2-chloro-4-fluoro-, with its diamine structure, could similarly function as a crosslinking agent, potentially imparting enhanced properties to specialty films and other polymer-based materials. The presence of halogen atoms could further enhance flame retardancy and other desirable characteristics.

Exploration in Optoelectronic and Functional Materials

Phenylenediamine derivatives are components in the synthesis of materials with interesting optical and electronic properties. For example, they can be used to create Schiff bases that form organometallic complexes with potential applications as redox carriers in batteries. ossila.com The incorporation of fluorine and chlorine into the molecular structure can influence the energy levels of the resulting materials, making them candidates for exploration in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through halogenation is a key area of interest for developing new functional materials. nih.gov

Applications in Agrochemical and Dyes Research

The structural motifs present in 1,3-Benzenediamine, 2-chloro-4-fluoro- are also relevant to the fields of agrochemicals and dyes.

In the agrochemical sector, halogenated aromatic compounds are crucial intermediates. For instance, 2-chloro-4-fluorophenol, a related compound, is an important intermediate for producing oxazolidine (B1195125) derivatives that exhibit excellent herbicidal activity. google.com This indicates the potential for derivatives of 1,3-Benzenediamine, 2-chloro-4-fluoro- to be explored for the development of new pesticides and herbicides.

In the realm of dyes, phenylenediamines are fundamental precursors. researchgate.netnih.gov They are used in the synthesis of a wide variety of dyes, including hair dyes. researchgate.netnih.gov The specific color and properties of the final dye can be modified by the substituents on the aromatic ring. While direct use of 1,3-Benzenediamine, 2-chloro-4-fluoro- in commercial dyes is not explicitly documented in the search results, its chemical structure is analogous to compounds like 4-chloro-o-phenylenediamine, which has been used as a dye intermediate. nih.govca.gov The reaction of phenylenediamines can lead to the formation of colored compounds like phenazines. researchgate.net

Intermediate for Herbicide, Insecticide, and Fungicide Synthesis

The structural framework of halogenated phenylenediamines is a well-established feature in the design of modern agrochemicals. The presence of both chlorine and fluorine atoms in the 1,3-Benzenediamine, 2-chloro-4-fluoro- molecule can enhance the biological activity and metabolic stability of derivative compounds.

Detailed Research Findings: Research into related structures underscores the potential of this compound. For instance, a series of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives, which are synthesized from a chloro-fluoro phenylenediamine core, have demonstrated notable herbicidal activity. researchgate.net This indicates that the 4-chloro-2-fluoroaniline (B1294793) moiety is a crucial pharmacophore for developing new herbicides. researchgate.net

Furthermore, intermediates like 2-chloro-4'-fluoroacetophenone (B45902) are pivotal in the synthesis of fungicides such as epoxiconazole. google.com While not directly derived from 1,3-Benzenediamine, 2-chloro-4-fluoro-, the synthesis relies on a chloro-fluoro substituted benzene ring, highlighting the importance of this halogenation pattern in creating effective fungicides. The amino groups on 1,3-Benzenediamine, 2-chloro-4-fluoro- serve as versatile handles for constructing a wide array of complex heterocyclic systems common in insecticidal and fungicidal compounds. Organofluoro intermediates, in general, are widely utilized in the synthesis of pesticide intermediates, and the development of molecules like 2-chloro-4-fluorotoluene (B151448) is considered increasingly important for this sector. google.com

Chromophore Development in Dye Chemistry

Substituted phenylenediamines are foundational components in the synthesis of various classes of dyes, including azo and sulfur dyes. The amino groups act as powerful auxochromes, which are essential for developing and modulating color.

Detailed Research Findings: The specific compound 1,3-Benzenediamine, 2-chloro-4-fluoro- is a candidate for creating specialized dyes with high performance. The introduction of chlorine and fluorine atoms into the dye molecule can significantly impact its properties by:

Modifying Hue: The electronic effects of the halogens can shift the absorption spectrum of the chromophore, allowing for fine-tuning of the color.

Increasing Lightfastness: Halogen substitution can protect the dye from degradation by UV light, leading to longer-lasting colors.

Improving Chemical Resistance: The stability of the C-F and C-Cl bonds can enhance the dye's resistance to chemical agents and washing.

Evidence from related isomers supports this potential. For example, 4-Chloro-o-phenylenediamine has been historically used as a dye intermediate. nih.gov This establishes the utility of chlorinated phenylenediamines in this industrial sector. The unique electronic properties of 1,3-Benzenediamine, 2-chloro-4-fluoro- could lead to the development of novel chromophores for high-tech applications such as in liquid crystal displays, organic light-emitting diodes (OLEDs), and specialized coatings.

Emerging Research Areas and Unexplored Potential

Beyond its established roles, the unique structure of 1,3-Benzenediamine, 2-chloro-4-fluoro- opens doors to several cutting-edge research domains.

Stereoselective Synthesis of Chiral Derivatives

The creation of molecules with specific three-dimensional arrangements (chirality) is fundamental to modern pharmaceuticals and materials science. While specific research on the stereoselective synthesis of chiral derivatives from 1,3-Benzenediamine, 2-chloro-4-fluoro- is not yet widely documented, its structure presents a clear opportunity. The two distinct amino groups provide reactive sites for the attachment of chiral auxiliaries or for directed metal-catalyzed reactions, potentially leading to the synthesis of novel chiral ligands or enantiomerically pure building blocks for active pharmaceutical ingredients (APIs).

Green Chemistry Approaches for Sustainable Production

The synthesis of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. For a compound like 1,3-Benzenediamine, 2-chloro-4-fluoro-, future research will likely focus on:

Catalytic Hydrogenation: Replacing older reduction methods (e.g., metal-acid reductions) for the synthesis of the diamine from its dinitro precursor with cleaner catalytic hydrogenation processes using catalysts like Raney Nickel.

Solvent Selection: Employing greener solvents for synthesis and purification. For instance, methods for purifying related isomers like 2-chloro-1,4-phenylenediamine have been optimized using recrystallization from toluene, which can be more environmentally benign than other organic solvents depending on the process. google.com

Process Intensification: Using technologies like microwave-assisted synthesis to reduce reaction times and energy consumption.

A key development in the synthesis of related chloro-fluoro-phenyl compounds is the use of ionic liquids as catalysts to replace traditional Friedel-Crafts catalysts like aluminum trichloride, thereby avoiding the generation of large amounts of corrosive, metal-containing waste. google.com

Integration into Advanced Catalytic Systems

The diamine structure is a common feature in ligands used for transition-metal catalysis. The electronic environment of 1,3-Benzenediamine, 2-chloro-4-fluoro-—shaped by its electron-donating amino groups and electron-withdrawing halogens—could be harnessed to create novel ligands. These ligands could precisely modulate the activity and selectivity of metal centers in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. This remains a largely unexplored but highly promising field of research for this particular molecule.

Data on Analogous Compound Applications

| Analogous Compound | Application Area | Supporting Evidence | Reference |

|---|---|---|---|

| N-(4-chloro-2-fluoro-5-substituted phenyl) derivatives | Herbicides | Demonstrates significant herbicidal activity in synthesized derivatives. | researchgate.net |

| 2-chloro-4'-fluoroacetophenone | Fungicides | Serves as a key intermediate for the fungicide epoxiconazole. | google.com |

| 4-Chloro-o-phenylenediamine | Dye Intermediate | Historically used in the production of dyes. | nih.gov |

| 2-chloro-1,4-phenylenediamine | Advanced Polymers | Used in the synthesis of high-performance aramid fibers. | google.com |

Q & A

Q. How can degradation pathways be elucidated under environmental conditions?

- Methodological Answer : Perform photolysis (UV-Vis) and hydrolysis (pH 3–11) studies. LC-HRMS identifies intermediates (e.g., quinone derivatives from oxidation). Ecotoxicity assays (Daphnia magna) assess environmental impact. Data contradictions (e.g., half-life variability) are resolved via Arrhenius modeling .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.